9-(2-chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine
Description
9-(2-Chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine is a purine derivative featuring a 2-chloroethyl group at the 9-position, a methylsulfanyl (SCH₃) group at the 6-position, and an amine at the 2-position. Purine derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with biological targets such as kinases and proteases .
Properties
CAS No. |
2879-78-9 |
|---|---|
Molecular Formula |
C8H10ClN5S |
Molecular Weight |
243.72 g/mol |
IUPAC Name |
9-(2-chloroethyl)-6-methylsulfanylpurin-2-amine |
InChI |
InChI=1S/C8H10ClN5S/c1-15-7-5-6(12-8(10)13-7)14(3-2-9)4-11-5/h4H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
WKNCGQLNEQWGJP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2CCCl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and reagents for introducing the chloroethyl and methylthio groups.
Chloroethylation: The introduction of the chloroethyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of a purine derivative with 2-chloroethylamine under controlled conditions.
Methylthio Substitution: The methylthio group is introduced by reacting the intermediate compound with a methylthiol reagent, such as methylthiolate, in the presence of a suitable base.
Industrial Production Methods
Industrial production of 9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of 9-(2-chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine is its role as an anticancer agent. Studies have shown that compounds with a similar structure exhibit cytotoxic effects on various cancer cell lines. The chloroethyl group is known for its ability to form DNA cross-links, which can inhibit cancer cell proliferation and lead to apoptosis. Research indicates that this compound may act as a prodrug, becoming activated within the tumor microenvironment to exert its cytotoxic effects .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the alkylation of DNA, leading to the formation of interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering cellular apoptosis. This mechanism is similar to that of established chemotherapeutic agents like cyclophosphamide .
Biochemical Research
Enzyme Inhibition Studies
The compound has been studied for its potential as an inhibitor of specific enzymes involved in nucleic acid metabolism. By inhibiting these enzymes, it may disrupt the synthesis and repair processes of nucleic acids in rapidly dividing cells, further contributing to its anticancer properties .
Cell Signaling Pathways
Research has also explored the impact of this compound on various cell signaling pathways. It has been observed to influence pathways related to cell survival and apoptosis, making it a candidate for further investigation in targeted cancer therapies .
Pharmacological Applications
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Modifications to the purine ring or the chloroethyl side chain could lead to derivatives with enhanced potency or selectivity against specific cancer types .
Combination Therapies
There is ongoing research into the use of this compound in combination with other therapeutic agents. Preliminary studies suggest that co-administration with other chemotherapeutics could enhance efficacy while potentially reducing side effects through synergistic mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 9-(2-Chloroethyl)-6-(methylthio)-9H-purin-2-amine involves its interaction with cellular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins or DNA. This can result in the inhibition of cellular processes or the induction of cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Substituent Effects at the 9-Position
The 9-position of purine derivatives is critical for modulating steric bulk, electronic properties, and biological activity.
Key Observations :
- Chloroethyl vs. Allyl/Propargyl: The 2-chloroethyl group introduces electrophilicity, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols), unlike non-reactive allyl/propargyl groups.
- Chlorobenzyl vs. Chloroethyl : The 3-chlorobenzyl group () enhances aromatic stacking but lacks alkylating capacity, favoring reversible target binding.
Substituent Effects at the 6-Position
The 6-position influences electronic properties and target selectivity:
Key Observations :
- Methylsulfanyl vs. Chloro : Methylsulfanyl increases lipophilicity (logP ~2.5–3.0 estimated) compared to chloro (logP ~1.5), improving cellular uptake .
- Trifluoromethoxyphenyl : Bulkier substituents () may hinder binding to compact enzyme active sites but enhance selectivity for hydrophobic pockets.
Stability and Reactivity
- Chloroethyl Group : Prone to hydrolysis or elimination, necessitating stabilization (e.g., lyophilization, low-temperature storage).
- Methylsulfanyl : More stable than thiol (-SH) groups but susceptible to oxidation to sulfoxide/sulfone derivatives.
Biological Activity
9-(2-chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine, also known as Clofarabine , is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and cancer research. This compound features a chloroethyl substituent at the 9-position and a methylthio group at the 6-position of the purine ring, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2879-78-9 |
| Molecular Formula | C8H10ClN5S |
| Molecular Weight | 243.72 g/mol |
| IUPAC Name | 9-(2-chloroethyl)-6-methylsulfanylpurin-2-amine |
| InChI Key | WKNCGQLNEQWGJP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This interaction can lead to:
- Inhibition of Cellular Processes : The compound can disrupt normal cellular functions by modifying critical biomolecules.
- Induction of Apoptosis : Its ability to alter DNA and protein function can trigger programmed cell death, making it a candidate for anticancer therapy.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that it can induce apoptosis in cancer cells, including those from leukemia and solid tumors. The compound demonstrated effective inhibition of cell proliferation at concentrations ranging from 1 μM to 10 μM in several cancer models .
Case Studies
- Leukemia Treatment : A study published in Cancer Research indicated that Clofarabine significantly improved overall survival rates in patients with acute lymphoblastic leukemia (ALL) compared to standard treatments. The compound was administered at doses of 52 mg/m² for five consecutive days, resulting in a notable reduction in tumor burden .
- Solid Tumors : In a clinical trial involving patients with solid tumors, the administration of Clofarabine led to partial responses in several cases, particularly in neuroblastoma and sarcomas. The study highlighted its potential as a second-line treatment option .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Antibacterial Studies : Research has demonstrated that it exhibits activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC (Minimum Inhibitory Concentration) value comparable to that of conventional antibiotics .
Structure-Activity Relationships (SAR)
The biological efficacy of this compound can be influenced by modifications to its structure:
- Chloroethyl Group : Essential for its alkylating properties, which enhance its reactivity towards nucleophiles.
- Methylthio Group : Contributes to the lipophilicity and overall stability of the molecule, impacting its pharmacokinetic properties.
Q & A
Q. What are the common synthetic routes for 9-(2-chloroethyl)-6-(methylsulfanyl)-9H-purin-2-amine?
The compound is typically synthesized via nucleophilic substitution and transition metal-catalyzed coupling reactions. For example:
- Step 1 : Substitution at the C6 position using methylsulfanyl groups, often via reaction with sodium thiomethoxide under reflux conditions .
- Step 2 : Introduction of the 2-chloroethyl group at N9 through alkylation with 2-chloroethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ as a catalyst to modify substituents at C2 or C6 .
Q. How is the compound characterized structurally?
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) are used to resolve hydrogen bonding networks and molecular packing (e.g., C–H···N interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ ~8.0 ppm for H8 in purine ring; δ ~40–50 ppm for CH₂ groups in 2-chloroethyl) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 299.0 for derivatives) .
Q. What purification methods are effective for this compound?
- Column chromatography : Gradient elution with ethyl acetate/hexane (e.g., 5→50% EtOAc) separates intermediates .
- Recrystallization : Acetonitrile or methanol/water mixtures yield high-purity crystals for structural studies .
Q. What key spectral data are used for identification?
- ¹H NMR : Characteristic signals include triplet peaks for ethyl groups (δ ~1.5 ppm, J = 7.3 Hz) and singlets for aromatic protons (δ ~7.8–8.0 ppm) .
- LC-MS : Retention times (e.g., 3.67 min) and fragmentation patterns confirm molecular ions .
Advanced Research Questions
Q. How can researchers address contradictory data in alkylation reactions (e.g., N7 vs. N6 selectivity)?
Substituent electronic effects heavily influence alkylation outcomes:
- Electron-withdrawing groups at C2 (e.g., Cl, CN) reduce reactivity, favoring N6 alkylation under mild conditions .
- Electron-donating groups (e.g., OMe, NH₂) increase N7 alkylation due to enhanced nucleophilicity. Use kinetic studies (time-resolved NMR) and DFT calculations to optimize conditions .
Q. What design considerations are critical for derivatives targeting acetylcholinesterase (AChE) inhibition?
- Substituent optimization : Bulky aromatic groups at C2 (e.g., benzyl) enhance hydrophobic interactions with AChE’s peripheral anionic site .
- Flexibility : Longer alkyl chains (e.g., propoxy) improve binding affinity by adapting to the enzyme’s gorge topology .
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (Ellman’s method) to screen derivatives .
Q. How does tautomerism impact the reactivity of purine derivatives?
- NMR analysis : Detect tautomeric equilibria (amino vs. imino forms) via variable-temperature ¹H NMR. For example, N-methoxy substituents stabilize imino tautomers, altering alkylation pathways .
- Reactivity : Tautomer ratios influence regioselectivity in electrophilic substitution. Use pH control or solvent polarity to shift equilibria .
Q. What challenges arise in X-ray structure determination of purine analogs?
- Crystal quality : High disorder in flexible substituents (e.g., 2-chloroethyl) requires low-temperature data collection (100 K) and SHELXL refinement with ISOR constraints .
- Hydrogen bonding : Weak C–H···O/N interactions complicate packing analysis. Use Hirshfeld surface plots (CrystalExplorer) to visualize intermolecular contacts .
Q. How to resolve contradictions in biological activity data across similar analogs?
- SAR studies : Systematically vary substituents (e.g., Cl, F, OMe) at C2 and C6 to map activity trends. For example, 3,5-difluorophenyl groups improve AChE inhibition by 30% compared to monochloro derivatives .
- Counter-screening : Test compounds against off-target enzymes (e.g., butyrylcholinesterase) to rule out non-specific effects .
Q. What computational tools predict substituent effects on solubility and bioavailability?
- LogP calculations : Use ChemAxon or ACD/Labs to optimize hydrophobicity (target LogP ~2–3 for blood-brain barrier penetration) .
- Molecular dynamics : Simulate solvation free energy in explicit water models (e.g., TIP3P) to assess aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
